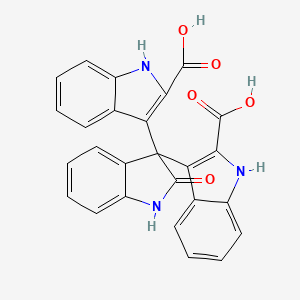
2-hydroxy-1-(1H-indol-3-yl)-3-(4-methyl-1-piperazinyl)-3-phenyl-1-propanone
Descripción general
Descripción
2-hydroxy-1-(1H-indol-3-yl)-3-(4-methyl-1-piperazinyl)-3-phenyl-1-propanone is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. This compound is also known as (S)-3-(4-methylpiperazin-1-yl)-1-(1H-indol-3-yl)propan-1-one hydrochloride, and it is a derivative of the natural compound tryptamine.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-1-(1H-indol-3-yl)-3-(4-methyl-1-piperazinyl)-3-phenyl-1-propanone involves inhibition of the serotonin transporter (SERT). SERT is responsible for the reuptake of serotonin from the synaptic cleft, and inhibition of this transporter leads to increased levels of serotonin in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-hydroxy-1-(1H-indol-3-yl)-3-(4-methyl-1-piperazinyl)-3-phenyl-1-propanone are related to its activity as an SSRI. Increased levels of serotonin in the brain can lead to improvements in mood, decreased anxiety, and decreased aggression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of studying 2-hydroxy-1-(1H-indol-3-yl)-3-(4-methyl-1-piperazinyl)-3-phenyl-1-propanone in lab experiments is its selectivity for SERT. This allows researchers to study the effects of serotonin specifically, without the interference of other neurotransmitters. One limitation is the potential for off-target effects, as this compound may interact with other proteins in the brain.
Direcciones Futuras
For research on 2-hydroxy-1-(1H-indol-3-yl)-3-(4-methyl-1-piperazinyl)-3-phenyl-1-propanone include further studies on its efficacy as an antidepressant and anxiolytic. Additionally, studies on the mechanism of action and potential off-target effects could lead to the development of more selective and effective SSRIs.
Aplicaciones Científicas De Investigación
2-hydroxy-1-(1H-indol-3-yl)-3-(4-methyl-1-piperazinyl)-3-phenyl-1-propanone has been studied for its potential therapeutic properties. It has been shown to have activity as a selective serotonin reuptake inhibitor (SSRI), which means it can increase the levels of serotonin in the brain. This makes it a potential candidate for the treatment of depression and anxiety disorders.
Propiedades
IUPAC Name |
2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-24-11-13-25(14-12-24)20(16-7-3-2-4-8-16)22(27)21(26)18-15-23-19-10-6-5-9-17(18)19/h2-10,15,20,22-23,27H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHQJYMBSDNNLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)C(C(=O)C3=CNC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[4-(4-allyl-2-methoxyphenoxy)butyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4164149.png)
![N-{[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4164154.png)
![7-{(5-iodo-2-methoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4164155.png)
![2-[4-(1H-benzimidazol-1-yl)butoxy]benzonitrile oxalate](/img/structure/B4164157.png)
![1-[2-(2-allyl-6-chlorophenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4164166.png)

![2-(5-chloro-2-pyridinyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4164188.png)
![methyl 4-[2-(benzyloxy)-5-chlorophenyl]-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4164189.png)
![N'-[3-(2-benzyl-4-chlorophenoxy)propyl]-N,N-dimethylethane-1,2-diamine dihydrochloride](/img/structure/B4164194.png)
![2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4164208.png)
![methyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4164216.png)
![5-bromo-4-[(5-chloro-8-hydroxy-7-quinolinyl)(2-pyridinylamino)methyl]-2-methoxyphenyl acetate](/img/structure/B4164237.png)

